molecular formula C13H21N3O3 B7095424 2-(methoxymethyl)-N-[2-(oxolan-2-ylmethoxy)ethyl]pyrimidin-4-amine

2-(methoxymethyl)-N-[2-(oxolan-2-ylmethoxy)ethyl]pyrimidin-4-amine

Cat. No.: B7095424
M. Wt: 267.32 g/mol
InChI Key: UIDNJRODCAZTNC-UHFFFAOYSA-N
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Description

2-(methoxymethyl)-N-[2-(oxolan-2-ylmethoxy)ethyl]pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methoxymethyl)-N-[2-(oxolan-2-ylmethoxy)ethyl]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.

    Introduction of the methoxymethyl group: This step involves the protection of the amine group using methoxymethyl chloride in the presence of a base such as triethylamine.

    Attachment of the oxolan-2-ylmethoxy group: This can be done through nucleophilic substitution reactions, where the protected pyrimidine intermediate reacts with oxolan-2-ylmethanol under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(methoxymethyl)-N-[2-(oxolan-2-ylmethoxy)ethyl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl or oxolan-2-ylmethoxy groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(methoxymethyl)-N-[2-(oxolan-2-ylmethoxy)ethyl]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(methoxymethyl)-N-[2-(oxolan-2-ylmethoxy)ethyl]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methoxymethyl)pyrimidin-4-amine
  • N-[2-(oxolan-2-ylmethoxy)ethyl]pyrimidin-4-amine
  • 2-(methoxymethyl)-N-[2-(oxolan-2-ylmethoxy)ethyl]pyrimidine

Uniqueness

2-(methoxymethyl)-N-[2-(oxolan-2-ylmethoxy)ethyl]pyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(methoxymethyl)-N-[2-(oxolan-2-ylmethoxy)ethyl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3/c1-17-10-13-14-5-4-12(16-13)15-6-8-18-9-11-3-2-7-19-11/h4-5,11H,2-3,6-10H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDNJRODCAZTNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC=CC(=N1)NCCOCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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